

Alternative methods to fluorescently label proteins without click chemistry

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Compound of Interest

N-(Azido-PEG3)-N-FluoresceinPEG4-acid

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A Comparative Guide to Fluorescent Protein Labeling Beyond Click Chemistry

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins without employing click chemistry, a variety of powerful techniques are available. These methods offer diverse strategies for attaching fluorescent probes to proteins of interest, each with its own set of advantages and limitations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Comparison of Alternative Fluorescent Protein Labeling Methods

The following table summarizes the key quantitative parameters for several popular non-click chemistry labeling methods.



Metho d	Tag/Sit e	Labeli ng Princip le	Tag Size (kDa)	Labeli ng Speed	Labeli ng Efficie ncy	Specifi city	Key Advant ages	Key Disadv antage s
Self- Labelin g Tags								
SNAP- tag	Genetic ally encode d tag	Covale nt reaction betwee n the tag and a benzylg uanine (BG) substrat e.[1]	~20	Fast (k_app ≈ 10^4- 10^5 M ⁻¹ s ⁻¹) [2][3]	High (>90%)	High	Orthogo nal labeling with CLIP- tag, wide range of fluoresc ent ligands availabl e.[1]	Tag may affect protein function ; requires substrat e synthes is/purch ase.
HaloTa g	Genetic ally encode d tag	Covale nt reaction betwee n the tag and a chloroal kane linker. [1]	~33	Very Fast (k_app up to 10^6 M ⁻¹ s ⁻¹) [2][3]	High (>90%)	High	Fast kinetics, good perform ance with far- red dyes.[4]	Larger tag size compar ed to SNAP/ CLIP; potentia I for non- specific binding of some ligands. [4]



CLIP- tag	Genetic ally encode d tag	Covale nt reaction betwee n the tag and a benzylc ytosine (BC) substrat e.[1]	~20	Fast (similar to SNAP- tag)	High (>90%)	High	Orthogo nal to SNAP- tag for dual labeling .[1]	Fewer commer cially available ligands compared to SNAP-tag.
Enzyma tic Labelin g								
Sortase A	C- terminal LPXTG motif or N- terminal Glycine	Transpe ptidatio n reaction catalyz ed by Sortase A.[5]	5 amino acid motif	Modera te (minute s to hours) [6]	Variable (can be >90% with optimiz ed conditio ns and enginee red sortase s)[5]	High	Site- specific labeling at N- or C- terminu s; small recognit ion motif.[5]	Require s purified enzyme ; reaction is reversib le (can be overco me with mutants /depsip eptide substrat es).[6]



Biotin Ligase (BirA)	15- amino acid AviTag	specific biotinyl ation of a lysine within the AviTag, followe d by fluoresc ent streptav idin binding. [7]	~1.7	Fast (minute s)[7]	High (>90%)	High	Highly specific enzyma tic reaction ; strong biotinstreptav idin interacti on.[7]	Indirect labeling ; streptav idin is a tetrame r which can cause cross- linking.
Phosph opantet heinyl Transfe rase (PPTas e)	amino acid peptide tag (e.g., S6, ybbR)	nt modific ation of a serine residue within the tag with a fluoresc ently labeled Coenzy me A derivati ve.[8][9]	~1.2- 1.5	Fast (15-30 minutes)[8][9]	Variable	Modera te	Small tag size; fast labeling kinetics. [8][9]	Potenti al for significa nt non- specific labeling by CoA- dye conjuga tes.[8] [10][11]

Unnatur

al

Amino

Acid



(UAA) Incorpo ration								
Staudin ger Ligation	Genetic ally encode d UAA with an azide group	Reaction n betwee n the azide group on the UAA and a phosphi ne- containi ng fluoresc ent probe. [12][13]	Single amino acid	Slow (hours) ($k \approx 10^{-3} M^{-1}s^{-1}$) [12]	Modera te to High (can reach ~70%)	High	Minimal perturb ation to the protein; precise site-specific labeling .[12]	Require s genetic code expansi on; slower kinetics compar ed to other method s.[12]
Direct Chemic al Labelin g								
Cystein e Labelin g	Native or enginee red cystein e residue s	Michael addition reaction with maleimi defunction alized dyes.	N/A	Fast (minute s to hours)	Variable	Low to Modera te	No genetic modific ation require d if accessi ble cystein es are present.	Can lead to off- target labeling of other nucleop hilic residue s; potentia



								I for retro- Michael reaction (instabil ity).[14] [15]
Lysine Labelin g	Native lysine residue s	Reaction with N-hydroxy succinimide (NHS) esterfunction alized dyes.	N/A	Fast (minute s to hours)	Variable	Low	No genetic modific ation require d.	Low specifici ty due to the abunda nce of lysine residue s on the protein surface; can lead to a heterog eneous populati on of labeled proteins .[16]
Fluores cent Protein s								
GFP, mCherr y, etc.	Genetic ally fused to the	Autocat alytic formatio n of a	~27	N/A (matura tion	N/A	High	Genetic ally encode d, no	Large tag size can affect



protein	chromo	time	external	protein
of	phore	varies)	labeling	function
interest	within		step	;
	the		require	generall
	protein		d;	y lower
	barrel.		suitable	brightne
			for live-	ss and
			cell	photost
			imaging	ability
				than
				organic
				dyes.
				[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Self-Labeling with SNAP-tag in Live Mammalian Cells

This protocol describes the fluorescent labeling of a SNAP-tag fusion protein expressed in live mammalian cells.

Materials:

- Mammalian cells expressing the SNAP-tag fusion protein of interest.
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) from a commercial supplier.
- Anhydrous DMSO.
- Live-cell imaging medium (e.g., FluoroBrite DMEM).
- Confocal microscope.

Procedure:



- Cell Culture: Plate cells expressing the SNAP-tag fusion protein on a glass-bottom dish suitable for microscopy and grow to 50-70% confluency.
- Substrate Preparation: Prepare a 1 mM stock solution of the SNAP-tag substrate in anhydrous DMSO.
- Labeling: Dilute the SNAP-tag substrate stock solution to a final concentration of 1-5 μ M in pre-warmed complete cell culture medium. Remove the existing medium from the cells and add the labeling medium.
- Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
- Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. Each wash should be for 5 minutes to remove unbound substrate.
- Imaging: Replace the final wash with pre-warmed live-cell imaging medium and image the cells using a confocal microscope with the appropriate filter set for the chosen fluorophore.

Enzymatic Labeling using Sortase A (in vitro)

This protocol outlines the in vitro labeling of a protein of interest (POI) containing a C-terminal LPETG motif with a fluorescently labeled peptide containing an N-terminal oligoglycine sequence.

Materials:

- Purified POI with a C-terminal LPETG-His6 tag.
- Purified, engineered Sortase A enzyme (e.g., pentamutant SrtA).
- Fluorescently labeled peptide with an N-terminal GGG motif (e.g., (G)3-K-FITC).
- Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
- SDS-PAGE analysis equipment.

Procedure:



- Reaction Setup: In a microcentrifuge tube, combine the POI-LPETG-His6 (final concentration 10 μM), the fluorescent GGG-peptide (final concentration 100 μM), and Sortase A (final concentration 1-5 μM) in the sortase reaction buffer.
- Incubation: Incubate the reaction mixture at room temperature (or 37°C for faster reaction) for 1-4 hours.
- Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
- Analysis: Analyze the reaction products by SDS-PAGE. The labeled protein will show a shift in molecular weight and will be fluorescent under UV light.
- Purification (Optional): The labeled protein can be purified from the reaction mixture using Ni-NTA affinity chromatography to remove the His-tagged Sortase A and any unreacted POI.

Unnatural Amino Acid Incorporation and Staudinger Ligation

This protocol describes the site-specific labeling of a protein containing the unnatural amino acid p-azidophenylalanine (AzF) with a phosphine-conjugated fluorescent dye.

Materials:

- Mammalian cells.
- Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.
- Expression plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair for AzF.
- p-Azidophenylalanine (AzF).
- Phosphine-conjugated fluorescent dye (e.g., phosphine-TAMRA).
- Transfection reagent.
- Cell lysis buffer.
- SDS-PAGE analysis equipment.



Procedure:

- Transfection: Co-transfect the mammalian cells with the two expression plasmids using a suitable transfection reagent.
- UAA Incorporation: Culture the transfected cells in a medium supplemented with 1 mM AzF for 24-48 hours to allow for expression and incorporation of the UAA into the protein of interest.
- Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.
- Staudinger Ligation: Add the phosphine-conjugated fluorescent dye to the cell lysate at a final concentration of 100-200 μ M.
- Incubation: Incubate the reaction mixture overnight at 4°C with gentle shaking.
- Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

Visualizations

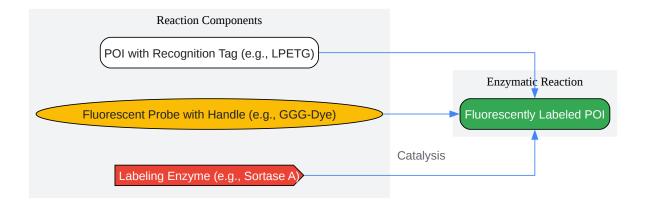
The following diagrams illustrate the workflows of the described labeling methods.



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Workflow for Self-Labeling Tags.

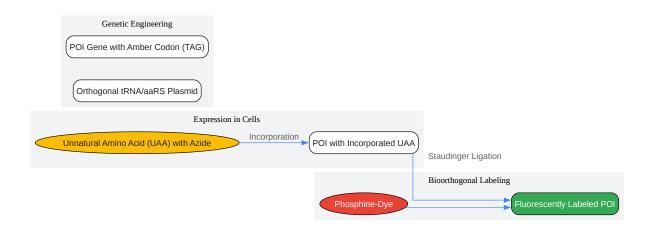




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Workflow for Enzymatic Labeling.





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Workflow for UAA Incorporation and Staudinger Ligation.

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